N1,N3-Bis(cyanomethyl)pseudoUridine

Chemical Structure Nucleoside Design Structure-Activity Relationship

Standard pseudouridine or m1Ψ cannot replicate the unique electronic and steric effects of dual cyanomethyl groups at N1 and N3. For researchers probing nucleoside analog SAR, antiviral RNA polymerase inhibition, or modified antisense oligonucleotides, this specific C-nucleoside scaffold is required. - **Distinctive structure:** N1,N3-bis(cyanomethyl) vs. mono-alkylated variants (MW 322.27 g/mol) - **Research applications:** Viral polymerase screening, aptamer/antisense building blocks, lymphoid malignancy drug discovery - **Supply reliability:** BenchChem provides research-grade material with full analytical data

Molecular Formula C13H14N4O6
Molecular Weight 322.27 g/mol
Cat. No. B15585287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N3-Bis(cyanomethyl)pseudoUridine
Molecular FormulaC13H14N4O6
Molecular Weight322.27 g/mol
Structural Identifiers
InChIInChI=1S/C13H14N4O6/c14-1-3-16-5-7(12(21)17(4-2-15)13(16)22)11-10(20)9(19)8(6-18)23-11/h5,8-11,18-20H,3-4,6H2/t8-,9-,10-,11+/m1/s1
InChIKeyXFYZHXSEYIWAFZ-DBIOUOCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N3-Bis(cyanomethyl)pseudoUridine Overview


N1,N3-Bis(cyanomethyl)pseudoUridine (CAS: Not yet assigned in major public repositories; Molecular Formula: C13H14N4O6; Molecular Weight: 322.27 g/mol) is a synthetic nucleoside derivative classified as a C-nucleoside and an N-alkylated nucleoside . This compound belongs to the purine nucleoside analogue family, a class of agents with established broad-spectrum anticancer activity targeting indolent lymphoid malignancies [1]. As a derivative of pseudouridine (Ψ), which has been termed the "fifth nucleotide" of RNA and represents the most abundant post-transcriptional modification in cellular RNA [2], this compound features cyanomethyl (-CH2CN) functional groups at both the N1 and N3 positions of the uracil base—a distinctive dual-substitution pattern that chemically differentiates it from the more widely adopted single-substituted N1-methylpseudouridine (m1Ψ) derivative employed in FDA-approved mRNA vaccines . The compound is commercially available for research use from specialized nucleoside suppliers, with catalog availability typically at research-grade purity levels .

Workflow
Nucleoside modification SAR
Chemistry
C-nucleoside building block
Synthesis
Antisense/antigene oligonucleotide probes

N1,N3-Bis(cyanomethyl)pseudoUridine Irreplaceability in Research


In the context of synthetic mRNA and RNA-based therapeutic development, nucleoside modifications cannot be treated as interchangeable commodities. Systematic evidence demonstrates that the choice of uridine analog dramatically influences mRNA translation efficiency, innate immune activation profile, and overall therapeutic performance [1]. For instance, while N1-methylpseudouridine (m1Ψ) and pseudouridine (Ψ) share the same C-nucleoside core structure, their functional outcomes diverge significantly: m1Ψ is incorporated with higher fidelity than Ψ during in vitro transcription [2] and confers context-dependent stabilization of base stacking interactions compared to both uridine and pseudouridine [3]. Complete substitution of uridine with m1Ψ has been shown to enhance protein expression more substantially than complete substitution with unmodified Ψ [4]. Moreover, modifications at the 5-position of pyrimidines—while generally well-tolerated by T7 RNA polymerase—exhibit considerable variation in their effects on translation, with the nature and codon-positions of these modifications critically influencing mRNA therapeutic design [1]. Consequently, a generic "modified nucleoside" procurement approach that fails to account for the precise structural and functional characteristics of each derivative carries significant risk of suboptimal translation efficiency, unintended immunogenicity, or compromised product reproducibility. The following evidence framework directly addresses whether N1,N3-Bis(cyanomethyl)pseudoUridine offers quantifiable differentiation relative to established alternatives such as pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ).

Target Product
N1,N3-Bis(cyanomethyl) pseudoUridine
Dual N-alkylation with cyanomethyl groups at N1 and N3 alters hydrogen bonding, base-pairing fidelity, and metabolic stability.
Common Substitute
N1-Methylpseudouridine (m1Ψ)
Mono-alkylated at N1; optimized for mRNA translation enhancement and immunogenicity reduction in vaccine platforms.
Substituting with m1Ψ may not replicate the specific electronic and steric effects of the cyanomethyl groups, limiting direct interchange in SAR and oligonucleotide studies.

N1,N3-Bis(cyanomethyl)pseudoUridine Quantitative Evidence


Molecular Weight vs. N1-Cyanomethyl Pseudouridine

N1,N3-Bis(cyanomethyl)pseudoUridine features cyanomethyl (-CH2CN) functionalization at both the N1 and N3 positions of the pseudouridine uracil ring . This dual-substitution pattern structurally differentiates it from the two dominant pseudouridine analogs currently deployed in clinical mRNA vaccines and therapeutic development: pseudouridine (Ψ), which bears no N-position alkyl modifications, and N1-methylpseudouridine (m1Ψ), which bears a single methyl (-CH3) group exclusively at the N1 position [1]. The presence of cyanomethyl moieties introduces nitrile functionality, which may influence electronic properties and hydrogen-bonding capacity at positions known to affect RNA structural stability and protein kinase R (PKR) activation profiles [2].

Molecular Weight
Reported
322.27 g/mol vs N1-cyanomethyl pseudouridine (283.24 g/mol); +13.8% difference
Supports identity verification in LC-MS and stock solution preparation
Calculated from molecular formula; analytical context
Chemical Structure Nucleoside Design Structure-Activity Relationship RNA Modification

Molecular Formula vs. Unmodified Pseudouridine

Technical product documentation indicates that N1,N3-Bis(cyanomethyl)pseudoUridine functions as an inhibitor of viral RNA generation, disallowing virus replication, with reported applicability to coronaviruses . This mechanism is consistent with the established class-level activity of nucleoside analogs, which serve as chain terminators or competitive inhibitors of viral RNA-dependent RNA polymerases [1]. The compound's dual cyanomethyl substitution may influence its metabolic activation pathway (conversion to active triphosphate form) relative to single-substituted analogs. Comparative assessment of incorporation efficiency by viral polymerases versus the host RNA polymerase II remains an open experimental question.

Molecular Formula
Reported
C13H14N4O6 vs unmodified pseudouridine (C9H12N2O6)
Confirms dual cyanomethyl addition for SAR studies
Theoretical comparison; no direct bioassay data provided
Antiviral Research Coronavirus Viral RNA Polymerase Inhibition Nucleoside Analogs

Anticancer and Antiviral Potential

N1,N3-Bis(cyanomethyl)pseudoUridine is classified as a purine nucleoside analogue [1]. This classification associates the compound with the established class-level mechanisms of purine nucleoside analogs, which exert broad-spectrum anticancer effects targeting indolent lymphoid malignancies through inhibition of DNA synthesis and induction of apoptosis . The purine nucleoside analog class includes clinically validated agents such as fludarabine, cladribine, and pentostatin, which have demonstrated efficacy in chronic lymphocytic leukemia and other indolent B-cell malignancies .

Anticancer & Antiviral Potential
Class-level inference
Purine nucleoside analog annotation; potential antiviral (coronavirus RNA) and antitumor (lymphoid malignancies) activity
Screening-fit context; distinct from m1Ψ translation modulation
Based on vendor descriptions; requires target-specific validation
Oncology Indolent Lymphoid Malignancies DNA Synthesis Inhibition Apoptosis Induction

Patent Activity Indicates Emerging Interest in Pseudouridine Scaffold Diversification

Recent patent filing activity demonstrates ongoing innovation in pseudouridine scaffold modification. A European patent application (EP4702032A1) titled "MODIFICATION OF PSEUDOURIDINE" was filed on April 26, 2024, and published on March 4, 2026, with the Ludwig Institute for Cancer Research Ltd as the applicant [1]. This patent filing confirms that novel pseudouridine derivatives—including compounds with N-position functionalization beyond the established N1-methyl substitution—represent an active area of intellectual property development and commercial interest. N1,N3-Bis(cyanomethyl)pseudoUridine, with its dual cyanomethyl substitution pattern, exemplifies the type of diversified pseudouridine chemistry captured by this patent landscape.

Intellectual Property Nucleoside Derivatives Pseudouridine Modification Therapeutic RNA

Dual N1/N3 Substitution Differentiates from Single-Position Analogs with Documented Structure-Activity Profiles

The pseudouridine scaffold allows functionalization at multiple positions (N1, N3, ribose hydroxyls) to generate derivatives with potentially distinct properties [1]. Documented structure-activity relationships indicate that N1-position modification significantly impacts translation efficiency and immunogenicity: N1-methylpseudouridine (m1Ψ) demonstrates context-dependent stabilization of base stacking interactions compared to both uridine and unmodified pseudouridine, presumably resulting from increased molecular polarizability due to the methyl group [2]. Adding an ethyl group at the N1 position of Ψ has a major negative effect on translation despite reduced immunogenicity [3]. Complete substitution of uridine with m1Ψ enhances protein expression more substantially than complete substitution with unmodified Ψ [4]. N1,N3-Bis(cyanomethyl)pseudoUridine, bearing cyanomethyl groups at both N1 and N3 positions, introduces nitrile functionality at both sites, representing a distinct chemical space relative to single-substituted analogs. The presence of a cyanomethyl group at N3, a position that remains unmodified in both Ψ and m1Ψ, creates an additional point of chemical divergence that may influence RNA structural properties or metabolic processing.

Structure-Activity Relationship RNA Polymerase Base Pairing Nucleoside Analog Design

N1,N3-Bis(cyanomethyl)pseudoUridine Application Scenarios


Nucleoside Analog SAR Studies

Organizations developing next-generation mRNA therapeutics that seek to differentiate from the established N1-methylpseudouridine (m1Ψ) platform may procure N1,N3-Bis(cyanomethyl)pseudoUridine for structure-activity relationship (SAR) exploration . The dual cyanomethyl substitution pattern represents a chemical space distinct from both unmodified pseudouridine (Ψ) and m1Ψ [1]. Recent patent activity confirms ongoing innovation in pseudouridine scaffold diversification, indicating commercial interest in derivatives with N-position functionalization beyond the single N1-methyl substitution deployed in FDA-approved COVID-19 vaccines [2]. Internal characterization of translation efficiency and innate immune activation relative to m1Ψ controls is required for any downstream go/no-go decisions [3].

Antiviral Discovery Targeting RNA Viruses

Based on documented activity as an inhibitor of viral RNA generation with reported applicability to coronaviruses , research programs focused on antiviral drug discovery may procure N1,N3-Bis(cyanomethyl)pseudoUridine for evaluation in viral replication assays. As a nucleoside analog, the compound may function through established class-level mechanisms including chain termination or competitive inhibition of viral RNA-dependent RNA polymerases [1]. The dual cyanomethyl substitution pattern may confer distinct metabolic activation kinetics or polymerase incorporation efficiency relative to single-substituted nucleoside analogs, warranting comparative assessment in antiviral screening cascades.

Anticancer Research: Indolent Lymphoid Malignancies

N1,N3-Bis(cyanomethyl)pseudoUridine is classified as a purine nucleoside analogue , a class with established broad-spectrum anticancer activity targeting indolent lymphoid malignancies through inhibition of DNA synthesis and induction of apoptosis [1]. Research programs investigating novel purine nucleoside analogs for hematologic malignancies may procure this compound for in vitro cytotoxicity screening in B-cell malignancy cell line panels, using clinically validated purine nucleoside analogs such as fludarabine, cladribine, or pentostatin as comparator controls [2].

Advanced Oligonucleotide Synthesis & Modification

The introduction of cyanomethyl groups at both N1 and N3 positions creates a unique hydrogen-bonding and electronic environment relative to unmodified pseudouridine or single-substituted m1Ψ . Documented structure-activity relationships indicate that N1-position modifications significantly impact base stacking interactions and RNA duplex stability [1]. N1,N3-Bis(cyanomethyl)pseudoUridine may serve as a probe compound for investigating how dual N-position functionalization influences RNA structural properties, base pairing thermodynamics, and interactions with RNA-binding proteins including innate immune sensors (RIG-I, MDA5, TLR3/7/8) and protein kinase R (PKR) [2].

Application
Selection Property
Validation Focus
Nucleoside analog SAR
Dual N1,N3 alkylation profile
Comparative physicochemical analysis vs mono-substituted analogs
Antiviral polymerase screening
Potential viral RNA synthesis inhibitor
In vitro polymerase assays; distinct from mRNA translation modulators
Lymphoid malignancy research
Purine nucleoside analog scaffold
DNA synthesis interference and apoptosis pathway readouts
Modified oligonucleotide synthesis
Chemical handle for site-specific modifications
Base-pairing alteration and nuclease resistance screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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